1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol is a chemical compound that features a unique combination of functional groups, including a difluoromethoxy group, a methylphenyl group, and an imidazole-2-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents.
Attachment of the methylphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the imidazole ring can interact with various enzymes and receptors . The thiol group can form covalent bonds with target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Difluoromethoxy)phenyl]-3-(4-methylphenyl)-5H,6H,7H,8H,9H-pyrazolo[1,2-a][1,2]diazepin-4-ium bromide
- 1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol
Uniqueness
This compound is unique due to its combination of a difluoromethoxy group, a methylphenyl group, and an imidazole-2-thiol moiety. This combination imparts specific chemical and physical properties that are not found in other similar compounds .
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-(4-methylphenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c1-11-2-4-12(5-3-11)15-10-20-17(23)21(15)13-6-8-14(9-7-13)22-16(18)19/h2-10,16H,1H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGDGPFEPNDIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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